molecular formula C16H17NO2 B7519259 2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid

2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid

Cat. No. B7519259
M. Wt: 255.31 g/mol
InChI Key: LBLKDBKPJNJFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid (MMBA) is a chemical compound that has been widely studied in scientific research. It is a member of the benzoylaminobenzoic acid family and has been found to have potential applications in various fields, including medicine and biochemistry.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid involves binding to the active site of the target protein and inhibiting its activity. This inhibition can be reversible or irreversible, depending on the specific protein and the concentration of 2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid used. The exact mechanism of action of 2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid is still being studied, but it is believed to involve the disruption of key protein-protein interactions.
Biochemical and Physiological Effects:
2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid has been found to have a number of biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of gene expression, and the regulation of cell signaling pathways. These effects have been studied in various cell types and organisms, and have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid has a number of advantages for use in laboratory experiments, including its high purity and stability, its ability to selectively inhibit protein-protein interactions, and its potential applications in the study of various biological processes. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of future directions for research on 2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid, including the development of new synthesis methods to improve its purity and yield, the study of its potential applications in the treatment of various diseases, and the investigation of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the potential advantages and limitations of 2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid for use in laboratory experiments and clinical applications.

Synthesis Methods

The synthesis of 2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid involves the reaction between 3-methylbenzylamine and 2-bromo-3-methylbenzoic acid. The reaction is catalyzed by copper (I) iodide and involves a palladium-catalyzed coupling reaction. The resulting 2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid has been studied extensively for its potential applications in various scientific fields. It has been found to be a useful tool in the study of protein-protein interactions, as it can be used to inhibit the interaction between two proteins. This inhibition can be used to study the role of the proteins in various biological processes, such as cell signaling and gene expression.

properties

IUPAC Name

2-methyl-3-[(3-methylphenyl)methylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-5-3-6-13(9-11)10-17-15-8-4-7-14(12(15)2)16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLKDBKPJNJFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2=CC=CC(=C2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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